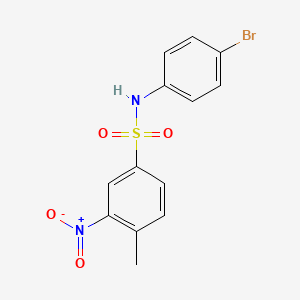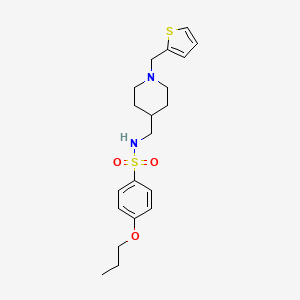![molecular formula C17H18ClN3O3 B2941887 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421498-65-8](/img/structure/B2941887.png)
2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is a synthetic organic compound that features a pyrazine ring substituted with a piperidine moiety linked to a chloromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the chloromethoxybenzoyl group: This step involves the acylation of the piperidine intermediate with 5-chloro-2-methoxybenzoyl chloride under basic conditions.
Coupling with pyrazine: The final step involves the coupling of the chloromethoxybenzoyl-piperidine intermediate with pyrazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloromethoxybenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(5-CHLORO-2-METHOXYBENZOYL)-1,2,3-BENZOTRIAZOLE: Shares the chloromethoxybenzoyl group but differs in the core structure.
5-CHLORO-4-((1-(5-CHLOROPYRIMIDIN-2-YL)PIPERIDIN-4-YL)OXY)PYRAZINE: Similar pyrazine and piperidine structure but with different substituents.
Uniqueness
2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSWBLALGBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2941809.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)
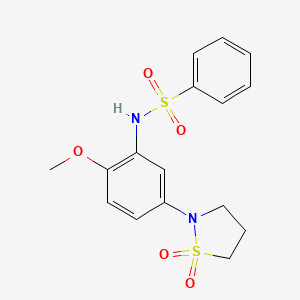
![6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)
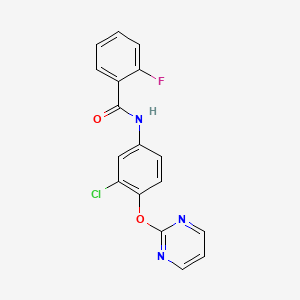

![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2941821.png)
![2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole](/img/structure/B2941822.png)
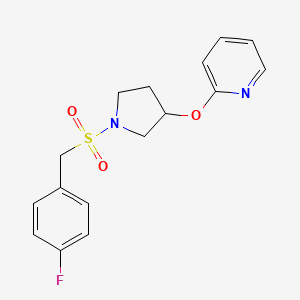
![methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2941824.png)
